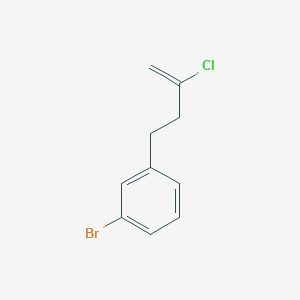

4-(3-Bromophenyl)-2-chloro-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated butenes can be complex, involving multiple steps and reagents. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved through a Wittig-Horner reaction, which is a method that could potentially be adapted for the synthesis of 4-(3-Bromophenyl)-2-chloro-1-butene . The reaction involved the use of phosphorous triethyl ester and ethyl chloroacetate, followed by bromination and debrominative decarboxylation, with an overall yield of 53.2%.

Molecular Structure Analysis

The molecular structure of halogenated butenes can be complex due to the presence of multiple substituents. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined using X-ray crystallography, revealing a non-planar butadiene unit and specific conformational details . This suggests that 4-(3-Bromophenyl)-2-chloro-1-butene may also exhibit a complex geometry that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of halogenated butenes can vary depending on the nature of the substituents and the reaction conditions. For example, the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene involved an electrooxidative double ene-type chlorination, which could be a relevant reaction type for 4-(3-Bromophenyl)-2-chloro-1-butene . Additionally, the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites indicates that halogenated butenes can undergo reactions that lead to the formation of epoxides and other by-products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Bromophenyl)-2-chloro-1-butene can be inferred from related compounds. For instance, the study of the conformations of 4-chloro-1-butene and 4-bromo-1-butene using molecular mechanics calculations and gas-phase electron diffraction data provides information on the conformational preferences and energy differences between various conformers . This information can be useful in predicting the physical properties, such as boiling points and solubilities, of 4-(3-Bromophenyl)-2-chloro-1-butene.

Scientific Research Applications

McMurry Coupling

The McMurry coupling of related bromophenyl compounds, such as 4-bromoacetophenone, has been studied, revealing interesting stereochemical outcomes. This process involves the use of lithium aluminium hydride and titanium trichloride, resulting in cis and trans isomers of the coupled product (Daik et al., 1998).

Electrochemical Preparation

An electrochemical method has been developed for preparing compounds like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which shares a structural similarity with 4-(3-Bromophenyl)-2-chloro-1-butene. This process involves electrooxidative double ene-type chlorination, providing a unique synthetic route for such compounds (Uneyama et al., 1983).

Hydrovinylation Reactions

Hydrovinylation reactions, an area of active research, involve the codimerization of ethylene with functionalized vinylarenes, such as 4-bromostyrene. This process produces compounds like 3-(4-bromophenyl)-1-butene, which is structurally related to 4-(3-Bromophenyl)-2-chloro-1-butene. Such reactions are of great interest in the synthesis of pharmaceutically relevant compounds (RajanBabu et al., 2003).

Rotational Isomerism

Studies on compounds like 4-halobutenes, which include 4-chloro-1-butene and 4-bromo-1-butene, have revealed insights into rotational isomerism. This research provides a deeper understanding of the physical and chemical properties of halogenated butenes, which are relevant to the study of 4-(3-Bromophenyl)-2-chloro-1-butene (Crowder & Smyrl, 1971).

Epoxidation and Cleavage Reactions

The epoxidation of polyfluoro-3-chloro(bromo)-1-butenes and subsequent reactions have been studied. These processes involve the cleavage of the carbon skeleton at the double bond and formation of carboxylic acid salts, providing insights into the reactivity of such halogenated butenes (Zapevalov et al., 2004).

Conformation Studies

Research into the conformations of 4-chloro-1-butene and 4-bromo-1-butene has shown that different molecular mechanics calculations are required to understand the conformers at room temperature. Such studies are crucial for comprehending the behavior and properties of halogenated butenes (Schel, 1985).

properties

IUPAC Name |

1-bromo-3-(3-chlorobut-3-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,1,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIFGCHTKSTBIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641099 |

Source

|

| Record name | 1-Bromo-3-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-2-chloro-1-butene | |

CAS RN |

485320-30-7 |

Source

|

| Record name | 1-Bromo-3-(3-chloro-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)